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molecular formula C8H6F2O2 B084649 Methyl 2,6-difluorobenzoate CAS No. 13671-00-6

Methyl 2,6-difluorobenzoate

Cat. No. B084649
M. Wt: 172.13 g/mol
InChI Key: QNPFLTKQLFSKBY-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

Fuming nitric acid (11 g, 174 mmol) was added to a solution of methyl 2,6-difluorobenzoate (25 g, 145 mmol) in concentrated sulfuric acid (50 mL) at 0° C., and the reaction was stirred for 30 min at 0° C. The reaction mixture was poured over ice-water. The precipitate was filtered off by suction to give the desired product of Step B (25.1 g, 80.6%). 1H NMR (400 MHz, CDCl3) δ ppm 8.13-8.20 (m, 1H), 7.02-7.10 (m, 1H), 3.93 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80.6%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]>S(=O)(=O)(O)O>[F:5][C:6]1[C:15]([N+:1]([O-:4])=[O:2])=[CH:14][CH:13]=[C:12]([F:16])[C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off by suction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 80.6%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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